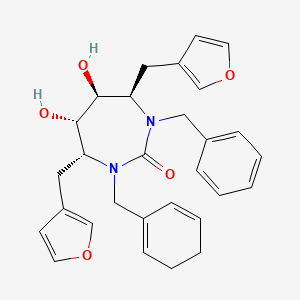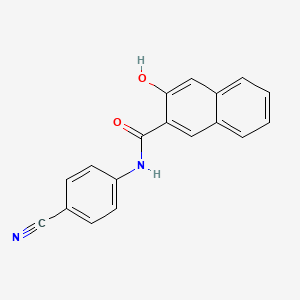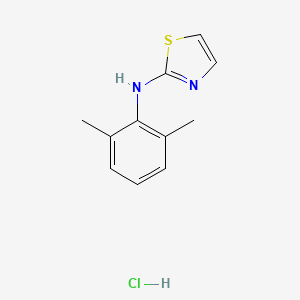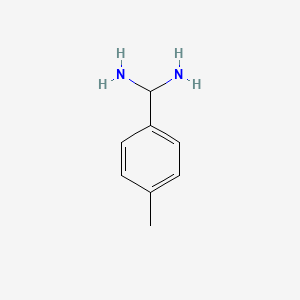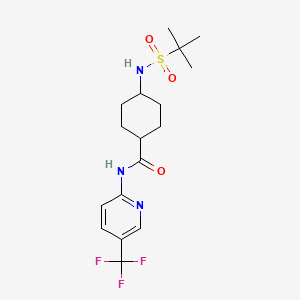
Velneperit
Overview
Description
- Velneperit (S-2367) is a novel neuropeptide Y (NPY) Y5 receptor antagonist.
- It was designed to counteract elevated NPY levels, which are particularly elevated in reduced weight or food-deprived subjects, leading to stimulation of food intake .
- Although initially developed as a potential treatment for obesity, it was discontinued after disappointing results in Phase II clinical trials. Nevertheless, it remains a successful proof of concept for Y5 receptor antagonists as potential anti-obesity agents in the future .
Mechanism of Action
Target of Action
Velneperit, also known as S-2367, is a novel neuropeptide Y (NPY) Y5 receptor antagonist . The primary target of this compound is the Neuropeptide Y receptor Y5 . This receptor plays a key role in the effects of NPY, an important neurotransmitter in the control of energy homeostasis .
Mode of Action
This compound acts as a potent and selective antagonist for the Neuropeptide Y receptor Y5 . As an antagonist, it prevents the binding of NPY to the receptors, thereby inhibiting the actions of NPY . This results in decreased stimulation of food intake and inhibition of energy expenditure .
Biochemical Pathways
The unique mechanism of action of this compound involves blocking the Y5 binding receptor for neuropeptide Y (NPY), a centrally acting signaling molecule thought to be involved in regulation of energy balance and food consumption . NPY levels are particularly elevated in reduced weight or food deprived subjects, resulting in stimulation of food intake . This compound was designed to counteract elevated NPY levels, thereby promoting weight loss and continued weight loss maintenance .
Result of Action
This compound has anorectic effects and was developed as a possible treatment for obesity . It was discontinued from further development after disappointing results in phase ii clinical trials . In the strongest performing group relative to placebo across two studies, subjects undergoing this compound treatment of 800mg once-daily in combination with a reduced calorie diet responded with 5% or greater weight loss at a percentage nearly three times higher than those on placebo .
Action Environment
The effectiveness of this compound can be influenced by various environmental factors. For instance, factors such as food seeking necessity, acute stress response or other general stressors associated with survival cannot be mimicked in the laboratory environment . Therefore, these factors may play a role in the actions of NPY in metabolic diseases .
Biochemical Analysis
Biochemical Properties
Velneperit plays a crucial role in biochemical reactions by interacting with the neuropeptide Y receptor Y5. This receptor is involved in regulating energy balance and food intake. This compound binds to the Y5 receptor, inhibiting its activity and thereby reducing the signaling that promotes food intake. This interaction is highly selective, making this compound a valuable tool for studying the biochemical pathways associated with appetite regulation .
Cellular Effects
This compound influences various cellular processes, particularly those related to energy balance and metabolism. By blocking the neuropeptide Y receptor Y5, this compound reduces the signaling that stimulates food intake, leading to decreased appetite and potential weight loss. This effect is observed in different cell types, including neurons in the hypothalamus, which play a critical role in regulating hunger and energy expenditure .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the neuropeptide Y receptor Y5. This binding inhibits the receptor’s activity, preventing the neuropeptide Y from exerting its effects on appetite regulation. The inhibition of the Y5 receptor leads to a decrease in the signaling pathways that promote food intake, thereby reducing hunger and aiding in weight management .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over extended periods. Long-term studies have shown that this compound can maintain its efficacy in reducing body weight over a year. The stability and degradation of this compound have been monitored, revealing that it remains effective and well-tolerated over time. These studies highlight the potential of this compound for long-term obesity treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in more significant reductions in body weight. There is a threshold beyond which no additional benefits are observed, and higher doses may lead to adverse effects. These findings underscore the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to energy balance and appetite regulation. By inhibiting the neuropeptide Y receptor Y5, this compound affects the signaling pathways that control food intake and energy expenditure. This inhibition can lead to changes in metabolic flux and metabolite levels, contributing to its anorectic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, ensuring that this compound reaches its target sites, such as the hypothalamus, where it can exert its effects on appetite regulation .
Subcellular Localization
The subcellular localization of this compound is primarily within the hypothalamic neurons, where it interacts with the neuropeptide Y receptor Y5. This localization is crucial for its activity, as it allows this compound to effectively inhibit the receptor and reduce food intake. The targeting signals and post-translational modifications that direct this compound to these specific compartments are essential for its function .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for Velneperit are not widely available in the public domain.
- Shionogi optimized the synthetic and purification process for this compound, but detailed information is proprietary .
Chemical Reactions Analysis
- Velneperit likely undergoes various chemical reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are not explicitly documented.
- Major products formed from these reactions remain undisclosed.
Scientific Research Applications
- Velneperit’s applications extend beyond obesity treatment:
Chemistry: Potential use in drug discovery and development due to its receptor antagonism.
Biology: Investigating NPY signaling pathways and their modulation.
Medicine: Studying appetite regulation and metabolic disorders.
Industry: Possible applications in pharmaceuticals and related research.
Comparison with Similar Compounds
- Unfortunately, direct comparisons with similar compounds are scarce in the literature.
- Velneperit’s uniqueness lies in its selective Y5 receptor antagonism.
Properties
IUPAC Name |
4-(tert-butylsulfonylamino)-N-[5-(trifluoromethyl)pyridin-2-yl]cyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F3N3O3S/c1-16(2,3)27(25,26)23-13-7-4-11(5-8-13)15(24)22-14-9-6-12(10-21-14)17(18,19)20/h6,9-11,13,23H,4-5,7-8H2,1-3H3,(H,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEWUYACXPEFPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)NC1CCC(CC1)C(=O)NC2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20955806 | |
| Record name | Velneperit | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20955806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342577-38-2 | |
| Record name | Velneperit [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0342577382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Velneperit | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12889 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Velneperit | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20955806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VELNEPERIT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09BQ2KJ22J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Velneperit?
A1: this compound acts as a selective antagonist of the neuropeptide Y (NPY) Y5 receptor. [, , ] NPY is a neurotransmitter known to stimulate appetite and regulate energy expenditure. By blocking the Y5 receptor, this compound aims to suppress appetite and potentially increase energy expenditure, leading to weight loss. [, ]
Q2: What were the key findings from the year-long clinical trials on this compound?
A2: Two year-long studies involving 1,566 obese subjects evaluated the efficacy and safety of this compound. [, ] The results showed statistically significant weight loss in individuals treated with this compound compared to those receiving a placebo. [, ] In the group demonstrating the most significant response, participants taking 800mg of this compound daily, alongside a reduced-calorie diet, achieved a 5% or greater weight loss at a rate almost three times higher than the placebo group (35% vs. 12%). [] Additionally, this compound treatment led to statistically significant improvements in secondary endpoints, including reduced waist circumference and an enhanced serum lipid profile. []
Q3: How well-tolerated was this compound in these clinical trials?
A3: Throughout the year-long treatment period, this compound demonstrated good tolerability across all study groups. [] This finding aligned with observations from previous clinical studies, indicating a consistent safety profile for the drug. []
Q4: Beyond weight loss, are there other potential applications being explored for this compound?
A4: While weight management is the primary focus of this compound research, its mechanism of action involving the NPY system suggests potential applications in other areas. For instance, NPY receptors play a role in various physiological processes like anxiety, stress responses, and cardiovascular regulation. Further research is necessary to explore these potential applications and determine the therapeutic benefits of targeting NPY receptors with this compound in other disease models.
Q5: What challenges were encountered during the development of this compound's synthetic process, and how were they addressed?
A5: The development of an optimized synthetic process for this compound (S-2367) presented several challenges. Initially, the synthesis involved multiple steps and faced issues with a critical impurity (compound 14) during the Na2WO4/H2O2 oxidation step. [] Researchers found that conducting the oxidation under weakly basic conditions significantly reduced the formation of this impurity. [] Further optimization involved simplifying the synthetic route, improving yield, and enhancing environmental, health, and safety (EHS) aspects. [] Additionally, challenges arose regarding the quality of this compound during pilot manufacturing, specifically concerning the content of compound 10. [] This issue was addressed by developing two effective purification processes: a slurry washing technique with precise polymorphic control using only acetone and water, and a salt formation method for compound 10 coupled with a refined recrystallization process to enhance impurity removal. []
Q6: What is the current status of this compound in terms of drug development and availability?
A6: While this compound has shown promising results in clinical trials for obesity treatment, it is crucial to note that it is not currently commercially available. [, ] Further research and development are underway to fully evaluate its long-term efficacy, safety profile, and potential for regulatory approval. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


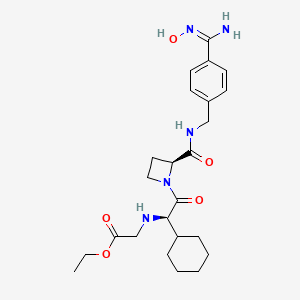
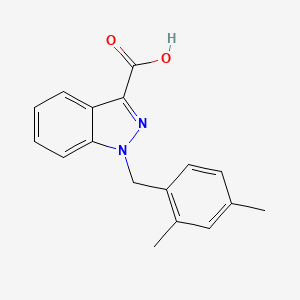
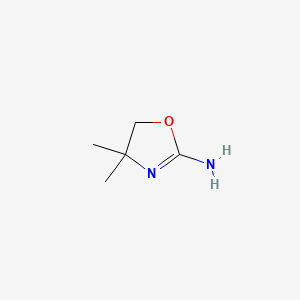
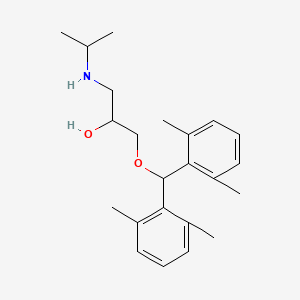
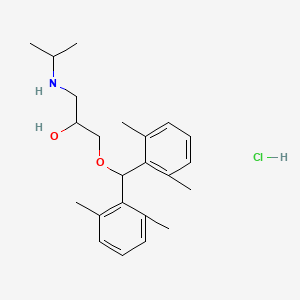

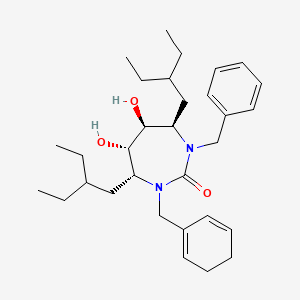
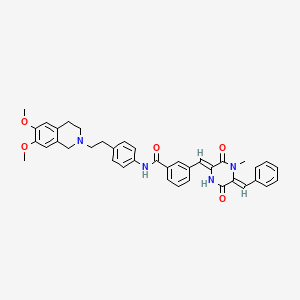
![N-(2,6-dichlorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B1683415.png)

